2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride
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Overview
Description
2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride is a heterocyclic compound that contains both triazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of both nitrogen and sulfur atoms in the structure allows for a variety of interactions with biological targets, making this compound a valuable scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a thioamide under acidic conditions to form the thiazole ring . The carboxylic acid group is then introduced through subsequent reactions, often involving oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in various diseases, including infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride involves its interaction with various molecular targets. The triazole and thiazole rings allow the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Flupoxam: A triazole herbicide.
Properties
Molecular Formula |
C6H6Cl2N4O2S |
---|---|
Molecular Weight |
269.11 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H4N4O2S.2ClH/c11-6(12)3-1-7-5(13-3)4-8-2-9-10-4;;/h1-2H,(H,11,12)(H,8,9,10);2*1H |
InChI Key |
QYNZTDZNZCFOMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C2=NC=NN2)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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